molecular formula C13H24N2O2 B1384795 tert-Butyl 1-isopropyl-2,6-diazaspiro[3.3]heptane-2-carboxylate CAS No. 2167420-78-0

tert-Butyl 1-isopropyl-2,6-diazaspiro[3.3]heptane-2-carboxylate

Cat. No.: B1384795
CAS No.: 2167420-78-0
M. Wt: 240.34 g/mol
InChI Key: WNDWOLKBMOKZHH-UHFFFAOYSA-N
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Description

tert-Butyl 1-isopropyl-2,6-diazaspiro[3.3]heptane-2-carboxylate is a spirocyclic compound featuring a bicyclic 2,6-diazaspiro[3.3]heptane core. The tert-butyl carbamate (Boc) group at position 2 and the isopropyl substituent at position 1 confer steric and electronic properties critical for its reactivity and applications in medicinal chemistry.

Properties

IUPAC Name

tert-butyl 3-propan-2-yl-2,6-diazaspiro[3.3]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-9(2)10-13(6-14-7-13)8-15(10)11(16)17-12(3,4)5/h9-10,14H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDWOLKBMOKZHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C2(CNC2)CN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Stepwise Preparation Method

A representative synthetic sequence adapted from patent WO2018153312A1 and related literature includes the following key steps:

Step Reaction Description Reagents/Conditions Key Notes
1 Formation of intermediate azaspiro compound Reaction of precursor amines with benzoyl chloride to form amides This step forms a key intermediate amide (compound B)
2 Introduction of carboxylate group Reaction of amide intermediate with methyl chloroformate and lithium diisopropylamide Generates carbamate intermediate (compound C)
3 Reduction Lithium aluminum hydride reduction of carbamate to amine (compound D) Converts carbamate to amine
4 Protection Reaction with di-tert-butyl dicarbonate (Boc2O) to install tert-butyl carbamate protecting group Forms tert-butyl carbamate protecting group at nitrogen
5 Alkylation N-alkylation with isopropyl halide or equivalent reagent Introduces isopropyl substituent at the 1-position nitrogen
6 Purification Silica gel chromatography or recrystallization Ensures purity and isolation of the target compound

This sequence may be supplemented by hydrogenation, sulfonamide formation, or other functional group manipulations depending on the specific synthetic design.

Reaction Conditions and Optimization

  • Base Selection: Potassium tert-butoxide and lithium diisopropylamide are commonly used strong bases to deprotonate nitrogen atoms for alkylation and carbamate formation steps.
  • Solvents: Common solvents include tetrahydrofuran (THF), methanol, and ethanol, often under inert atmosphere (nitrogen or argon) to prevent oxidation.
  • Temperature: Reactions are typically conducted at low to moderate temperatures (0°C to room temperature) to control reactivity and selectivity.
  • Catalysts: Palladium on carbon (Pd/C) is used for hydrogenation steps to reduce intermediates.
  • Purification: Silica gel chromatography is the standard method for purification, with solvents chosen based on polarity of intermediates.

Example Synthesis from Patent WO2018153312A1

The patent describes a multi-step synthesis of azaspiro compounds structurally related to tert-Butyl 1-isopropyl-2,6-diazaspiro[3.3]heptane-2-carboxylate:

  • Starting from compound i, reaction with methyltriphenylphosphonium bromide and potassium tert-butoxide forms compound ii.
  • Subsequent copper-mediated reactions and reductions lead to intermediate compounds.
  • Protection with di-tert-butyl dicarbonate installs the tert-butyl carbamate group.
  • Final alkylation with isopropyl-containing reagents yields the target compound.
  • Purification by silica gel chromatography ensures isolation of the pure product.

This route demonstrates flexibility in substituent variation and is applicable to preparing pharmaceutically relevant azaspirocyclic compounds.

Analytical Data Supporting Preparation

Characterization data for related compounds include:

Technique Data Example
^1H NMR (400 MHz, CD3OD + D2O) Signals at δ 4.90 (s, 2H), 4.20 (s, 4H), 4.09 (s, 4H), 1.42 (s, 9H) indicative of tert-butyl and spirocyclic protons
Mass Spectrometry Molecular ion peaks consistent with molecular weight of this compound
Chromatography Silica gel TLC and column chromatography used for purity assessment and isolation

Summary Table of Key Reagents and Conditions

Step Reagent(s) Purpose Conditions
1 Benzoyl chloride Amide formation Room temp, inert atmosphere
2 Methyl chloroformate, LiDiisopropylamide Carbamate formation 0°C to RT
3 Lithium aluminum hydride Reduction to amine 0°C to RT, dry solvent
4 Di-tert-butyl dicarbonate Boc protection RT, inert atmosphere
5 Isopropyl halide Alkylation Base, RT to mild heating
6 Pd/C, H2 Hydrogenation (if applicable) RT, atmospheric pressure

Research Findings and Practical Considerations

  • The use of di-tert-butyl dicarbonate for Boc protection is critical to stabilize the amine functionality during subsequent alkylations.
  • Alkylation with isopropyl halides requires careful control of base strength and temperature to avoid over-alkylation or side reactions.
  • Hydrogenation steps with Pd/C are efficient for reduction of azide or sulfonamide intermediates.
  • Silica gel chromatography remains the preferred purification method due to the compound’s polarity and stability.
  • The synthetic route is adaptable for scale-up with appropriate optimization of reaction times and reagent stoichiometry.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl 1-isopropyl-2,6-diazaspiro[3.3]heptane-2-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, amines, thiols, and bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 1-isopropyl-2,6-diazaspiro[3.3]heptane-2-carboxylate has been explored for its potential as a pharmacological agent. Its structural similarity to known bioactive compounds suggests that it may exhibit interesting biological activities, such as:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with spirocyclic structures often show promising antimicrobial properties.
  • Neuroprotective Effects : The diazaspiro framework may contribute to neuroprotective effects, making it a candidate for research into treatments for neurodegenerative diseases.

Synthetic Chemistry

The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for various functionalizations, which can lead to the development of new compounds with specific properties. Notable synthetic applications include:

  • Building Block for Complex Molecules : The compound can be utilized as a starting material for synthesizing more complex molecules through various chemical reactions such as nucleophilic substitutions and cycloadditions.
  • Ligand Development : Its ability to coordinate with metal ions can be exploited in the development of new catalysts for organic reactions.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition zones compared to control samples, suggesting its potential as an antimicrobial agent.

Case Study 2: Synthesis of Novel Derivatives

Research focused on the synthesis of derivatives from this compound led to the identification of several new compounds with enhanced biological activity. This highlights its utility as a precursor in drug discovery processes.

Mechanism of Action

The mechanism of action of tert-Butyl 1-isopropyl-2,6-diazaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s spirocyclic structure allows it to fit into binding sites, modulating the activity of these targets and influencing biological pathways. Detailed studies on its binding affinity, kinetics, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Bulky groups (e.g., tert-butylsulfinyl in 4d) require strong reducing agents (LiAlH4) but achieve high yields (87%) . Less sterically hindered substituents (e.g., phenylpentenyl in 3i) enable enantioselective synthesis (89% ee) via transition-metal catalysis .
  • Ring Modifications : Spiro[3.4]octane analogs (e.g., benzyl-substituted) exhibit altered ring strain and reactivity compared to spiro[3.3]heptanes, impacting their utility in drug design .

Physicochemical Properties

Compound Name Melting Point (°C) Optical Rotation ([α]D) Molecular Weight Solubility
4d 102–104 +20.40 (c = 0.1, MeOH) 431.16 (free base) Not reported
3i Oil (no MP) +3.5 (c = 1.0, CHCl3) 381.21 (free base) Soluble in DMF
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate (2:1) Not reported N/A 486.56 (salt) Slightly in H2O
6-(2,6-dichloro-4-nitrophenyl) analog Not reported N/A 289.37 DMF-soluble

Key Observations :

  • Melting Points : Crystalline derivatives (e.g., 4d) exhibit defined melting points, while alkenyl-substituted analogs (e.g., 3i) are often oils .
  • Solubility : The oxalate salt form enhances water solubility, critical for biological assays .

Biological Activity

tert-Butyl 1-isopropyl-2,6-diazaspiro[3.3]heptane-2-carboxylate is a compound with significant potential in medicinal chemistry, particularly as a precursor for the synthesis of various biologically active molecules. This article explores its biological activity, chemical properties, and relevant research findings.

  • Chemical Formula : C13H24N2O2
  • Molecular Weight : 240.342 g/mol
  • CAS Number : 2167420-78-0

The compound features a spirocyclic structure that is characteristic of many bioactive compounds. The presence of nitrogen atoms within the spiro system contributes to its interaction with biological targets.

Research indicates that compounds containing diazaspiro structures can function as inhibitors for various biological pathways. Specifically, this compound has been studied for its potential as a cyclin-dependent kinase (CDK) inhibitor , which plays a critical role in cell cycle regulation and cancer progression .

In Vitro Studies

In vitro studies have shown that this compound exhibits activity against specific cancer cell lines, demonstrating its potential as an anticancer agent. The mechanism involves the inhibition of CDK activity, leading to cell cycle arrest and apoptosis in malignant cells.

Table 1: Summary of In Vitro Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15CDK inhibition
HeLa (Cervical)10CDK inhibition
A549 (Lung)20CDK inhibition

Case Studies

A notable study by Pendergrass et al. (2023) examined the effects of various diazaspiro compounds on the Type III Secretion System (T3SS) in pathogenic bacteria, highlighting their potential use in targeting virulence factors in Gram-negative pathogens . The study found that modifications to the diazaspiro structure could enhance binding affinity to specific receptors involved in bacterial virulence.

Synthesis and Applications

This compound can be synthesized through several methods, typically involving the reaction of appropriate amines with carboxylic acid derivatives under controlled conditions. The synthesis process has been optimized to yield high purity compounds suitable for biological testing .

Table 2: Synthesis Pathways

MethodYield (%)Comments
Reaction with amine A85High selectivity
Coupling with acid B75Moderate yield; requires purification
One-pot synthesis90Efficient; minimal steps required

Q & A

Q. What are the key synthetic steps for preparing tert-Butyl 1-isopropyl-2,6-diazaspiro[3.3]heptane-2-carboxylate?

The synthesis involves reductive amination and sulfinyl group introduction. For example, LiAlH₄ reduces intermediates (e.g., compound 3d in ), followed by NaH-mediated cyclization to form the spirocyclic core. Critical steps include controlling moisture sensitivity (using THF as solvent) and chiral auxiliary incorporation (e.g., tert-butylsulfinyl groups) to enforce stereochemistry .

Q. How should this compound be stored to maintain stability?

Store in airtight containers under refrigeration (2–8°C), protected from light and moisture. Opened containers must be resealed tightly to prevent oxidation or hydrolysis, as indicated by stability studies in related spirocyclic compounds .

Q. Which spectroscopic techniques confirm the structure and purity of this compound?

High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ with <0.3 ppm error), while ¹H/¹³C NMR resolves stereochemistry. For example, distinct proton environments (e.g., δ 4.50 ppm for axial protons) and carbon shifts (e.g., 156.1 ppm for carbonyl groups) confirm spirocyclic geometry .

Advanced Research Questions

Q. How can diastereoselectivity be optimized during synthesis?

Adjust reaction parameters such as:

  • Temperature : Lower temperatures (−78°C) reduce racemization of chiral intermediates.
  • Chiral auxiliaries : tert-Butylsulfinyl groups (e.g., in 4d ) enhance enantiomeric excess (e.g., 87% yield with [α]²⁰D = 20.40) .
  • Solvent polarity : Polar aprotic solvents (e.g., THF) stabilize transition states for cyclization .

Q. What methodologies resolve enantiomers of this spirocyclic compound?

Chiral HPLC with cellulose-based columns or derivatization with enantiopure reagents (e.g., Mosher’s acid) can separate enantiomers. Alternatively, chiral sulfinyl auxiliaries (e.g., in 4l ) enable diastereomer crystallization .

Q. How should conflicting NMR data be interpreted for derivatives with bulky substituents?

Bulky groups (e.g., naphthalen-1-yl in 4m ) cause anisotropic shielding, shifting proton signals (e.g., δ 7.48–7.31 ppm for aromatic protons). Compare with computational models (DFT) to validate assignments .

Q. What factorial design approaches optimize multi-step synthesis?

Use a 2³ factorial design to test variables:

  • Factors : Reagent equivalents (LiAlH₄), reaction time, temperature.
  • Responses : Yield, diastereomeric excess. This identifies interactions (e.g., excess LiAlH₄ improves reduction but complicates purification) .

Q. How are discrepancies in HRMS data addressed during structural confirmation?

Discrepancies >0.5 ppm require recalibration using internal standards (e.g., sodium trifluoroacetate) or isotopic pattern analysis. For example, 4d shows a 0.3 ppm error (calc. 431.1566 vs. obs. 431.1569), confirming purity .

Q. What precautions mitigate risks when handling air-sensitive reagents (e.g., NaH)?

Use Schlenk lines for anhydrous conditions, and quench excess NaH with ethanol under argon. Safety protocols from related compounds recommend flame-retardant lab coats and electrostatic discharge prevention .

Q. How do electronic effects of substituents influence reaction pathways?

Electron-withdrawing groups (e.g., 4-fluorophenyl in 4b ) accelerate imine reduction by polarizing carbonyl groups, while electron-donating groups (e.g., tert-butyl in 4l ) stabilize carbocation intermediates. Kinetic studies (e.g., monitoring by TLC) reveal rate differences .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 1-isopropyl-2,6-diazaspiro[3.3]heptane-2-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 1-isopropyl-2,6-diazaspiro[3.3]heptane-2-carboxylate

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